molecular formula C21H20N2O3S B2427597 Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate CAS No. 1797143-22-6

Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate

Cat. No.: B2427597
CAS No.: 1797143-22-6
M. Wt: 380.46
InChI Key: MPUPGOMQRWWJOE-UHFFFAOYSA-N
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Description

Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate is a synthetic organic compound characterized by its complex structure, which includes a benzyl group, a thiophene ring, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate typically involves multiple steps:

    Formation of the Benzylamine Intermediate: The initial step involves the reaction of benzyl chloride with thiophene-3-ylamine under basic conditions to form the benzylamine intermediate.

    Carbamate Formation: The benzylamine intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the carbamate.

    Final Coupling: The final step involves coupling the carbamate with 2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the carbamate moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl chloride can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or THF.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base like NaOH or KOH.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Alcohol derivatives of the carbamate.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for biochemical assays and drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new drugs, particularly in the areas of oncology and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its versatility makes it a valuable component in the formulation of advanced materials for electronics, coatings, and polymers.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2-oxo-2-((2-(furan-3-yl)benzyl)amino)ethyl)carbamate: Similar structure but with a furan ring instead of a thiophene ring.

    Benzyl (2-oxo-2-((2-(pyridin-3-yl)benzyl)amino)ethyl)carbamate: Contains a pyridine ring, offering different electronic properties.

    Benzyl (2-oxo-2-((2-(benzofuran-3-yl)benzyl)amino)ethyl)carbamate: Features a benzofuran ring, providing additional aromatic interactions.

Uniqueness

Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding affinity, making it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

benzyl N-[2-oxo-2-[(2-thiophen-3-ylphenyl)methylamino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c24-20(13-23-21(25)26-14-16-6-2-1-3-7-16)22-12-17-8-4-5-9-19(17)18-10-11-27-15-18/h1-11,15H,12-14H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUPGOMQRWWJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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